Tert-butyl N-(4-ethyl-3-formyl-1H-indol-7-YL)carbamate
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Overview
Description
Tert-butyl N-(4-ethyl-3-formyl-1H-indol-7-yl)carbamate: is a chemical compound with the molecular formula C15H20N2O3. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its unique structure, which includes an indole ring, a formyl group, and a tert-butyl carbamate group .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-ethyl-3-formyl-1H-indol-7-yl)carbamate typically involves the reaction of 4-ethyl-3-formylindole with tert-butyl carbamate in the presence of a suitable catalyst. The reaction is usually carried out under mild conditions to ensure the stability of the formyl group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as purification and crystallization to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl group in tert-butyl N-(4-ethyl-3-formyl-1H-indol-7-yl)carbamate can undergo oxidation to form carboxylic acids.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine in the presence of a catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the indole ring.
Scientific Research Applications
Chemistry: Tert-butyl N-(4-ethyl-3-formyl-1H-indol-7-yl)carbamate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound is used to study the interactions of indole derivatives with biological targets. It can serve as a model compound for understanding the behavior of indole-based drugs .
Medicine: Its indole ring is a common motif in many biologically active compounds, making it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl N-(4-ethyl-3-formyl-1H-indol-7-yl)carbamate involves its interaction with specific molecular targets. The indole ring can interact with enzymes and receptors, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Tert-butyl N-(4-ethyl-3-formyl-1H-indol-7-yl)carbamate: Similar in structure but with different substituents on the indole ring.
Tert-butyl N-(1-methyl-4-oxocyclohexyl)carbamate: Contains a cyclohexyl ring instead of an indole ring.
Uniqueness: this compound is unique due to its combination of an indole ring, a formyl group, and a tert-butyl carbamate group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C16H20N2O3 |
---|---|
Molecular Weight |
288.34 g/mol |
IUPAC Name |
tert-butyl N-(4-ethyl-3-formyl-1H-indol-7-yl)carbamate |
InChI |
InChI=1S/C16H20N2O3/c1-5-10-6-7-12(18-15(20)21-16(2,3)4)14-13(10)11(9-19)8-17-14/h6-9,17H,5H2,1-4H3,(H,18,20) |
InChI Key |
MOCZVBOAWCRUCV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CNC2=C(C=C1)NC(=O)OC(C)(C)C)C=O |
Origin of Product |
United States |
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